6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

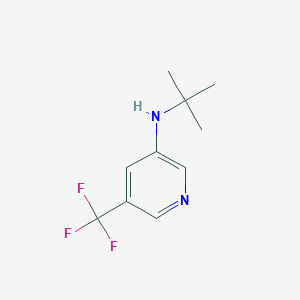

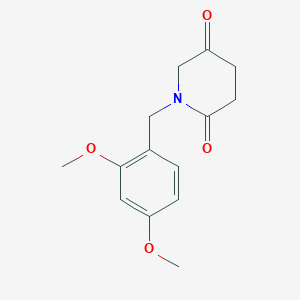

“6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

The compound has a boiling point of 283℃ and a density of 1.428 . It is a solid form and its color can range from white to yellow to brown or gray .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

- Synthesis of Bromophenols and Tetrahydroisoquinolines: A study reported the isolation of new bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, indicating the potential for natural product synthesis and the discovery of bioactive compounds (Ma et al., 2007).

- AMPA Receptor Antagonist Synthesis: Research on the synthesis of SPD 502, a competitive AMPA receptor antagonist, involved the reduction of 5-Bromoisoquinoline to form tetrahydroisoquinoline derivatives, showcasing applications in drug development (Geng Min, 2011).

- Reductive Amination Methods: The reductive amination of Schiff's Bases to synthesize tetrahydroisoquinoline and tetrahydro-[2,7]-naphthyridine derivatives demonstrates the versatility of tetrahydroisoquinoline compounds in organic synthesis (Zlatoidský & Gabos, 2009).

Pharmacological Research

- Local Anesthetic Activity: An evaluation of synthesized 1-aryltetrahydroisoquinoline alkaloid derivatives revealed significant local anesthetic activity, suggesting potential for developing new anesthetic agents. The study also investigated the acute toxicity and structure-toxicity relationship of these compounds (Azamatov et al., 2023).

Novel Compound Synthesis

- Isoquinoline Derivatives as Dopamine D-1 Antagonists: Research into isomeric tetrahydroisoquinolines evaluated their potential as dopamine D-1 antagonists, indicating their application in the study of neurological disorders and drug discovery processes (Riggs et al., 1987).

Neurotoxicity Studies

- Dopaminergic Neurotoxins: N-methylated tetrahydroisoquinoline derivatives have been studied for their structural similarity to MPTP (a neurotoxin) and their potential role in neurodegenerative diseases like Parkinson's disease. This research underscores the importance of chemical structure and metabolism in the pathogenesis of neurological conditions (Naoi et al., 1993).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

1,2,3,4-tetrahydroisoquinolines (THIQ) have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Therefore, “6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” could potentially be a subject of future research in medicinal chemistry.

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-5-12-6-8-2-3-9(11)4-10(7)8;/h2-4,7,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOLCOONYFTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)

![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid t-butyl ester hydrochloride](/img/structure/B6301081.png)

![5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)

![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6301098.png)

![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6301148.png)